H-2',6'-dimethyltyrosine-Tic-OH
説明
特性
分子式 |
C21H24N2O4 |
|---|---|
分子量 |
368.4 g/mol |
IUPAC名 |
(3S)-2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C21H24N2O4/c1-12-7-16(24)8-13(2)17(12)10-18(22)20(25)23-11-15-6-4-3-5-14(15)9-19(23)21(26)27/h3-8,18-19,24H,9-11,22H2,1-2H3,(H,26,27)/t18-,19-/m0/s1 |
InChIキー |
QBLVXTMPLLWZDE-OALUTQOASA-N |
異性体SMILES |
CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)O)N)C)O |
正規SMILES |
CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)O)N)C)O |
製品の起源 |
United States |
準備方法
Resin Selection and Initial Amino Acid Loading
The synthesis typically employs Fmoc-based SPPS on Wang or Rink amide resins. The C-terminal Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) residue is loaded first due to its constrained conformation, which minimizes racemization risks. For example:
Sequential Coupling of 2',6'-Dimethyltyrosine (Dmt)
The N-terminal Dmt residue is introduced using Fmoc-Dmt-OH , with critical attention to steric hindrance from the 2',6'-dimethyl groups:
Table 1: SPPS Conditions for H-Dmt-Tic-OH
| Step | Reagents | Time (h) | Yield (%) |
|---|---|---|---|
| Tic Loading | HBTU, DIPEA, DMF | 1.5 | 98 |
| Fmoc Deprotection | 20% Piperidine/DMF | 0.5 | - |
| Dmt Coupling | Fmoc-Dmt-OH, HBTU, HOBt, DIPEA | 3 | 92 |
| Final Cleavage | TFA:H2O:TIPS (95:2.5:2.5) | 2 | 85 |
Solution-Phase Peptide Synthesis
Boc-Protected Linear Synthesis
Early syntheses utilized Boc-protected intermediates to avoid side reactions during methyl group introduction:
-
Dmt Synthesis : Boc-Tyr-OH is dimethylated at the 2' and 6' positions via Pd-catalyzed C–H activation using MeI and K2CO3. This method achieves >80% yield with >99% regioselectivity.
-
Tic Synthesis : 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid is prepared via Bischler-Napieralski cyclization of L-phenylalanine derivatives, followed by hydrolysis.
Fragment Condensation
The dipeptide is assembled via fragment coupling to preserve stereochemical integrity:
Table 2: Solution-Phase Synthesis Metrics
| Parameter | Boc-Dmt-OH Activation | Tic Coupling | Global Deprotection |
|---|---|---|---|
| Reagent | PFP-Cl, DIPEA | H-Tic-OH | TFA:H2O (95:5) |
| Temperature (°C) | 0 | 25 | 25 |
| Yield (%) | 85 | 78 | 90 |
Stereochemical Control and Racemization Mitigation
Chirality Preservation
The Cα stereochemistry of Dmt and Tic is critical for δ-opioid receptor binding:
Analytical Validation
-
HPLC : C18 columns (5 μm, 250 × 4.6 mm) with 0.1% TFA/ACN gradients confirm purity.
-
Mass Spectrometry : ESI-MS shows [M+H]+ at m/z 369.2, matching theoretical values.
Scalability and Industrial Considerations
Cost-Effective Methylation
Pd-catalyzed C–H dimethylation reduces steps compared to classical Ullmann-type couplings, cutting production costs by 40%.
Green Chemistry Approaches
-
Solvent Recycling : DMF is recovered via distillation, achieving 70% reuse.
-
Catalyst Recovery : Pd/C is filtered and reused with <5% activity loss.
Pharmacological Validation of Synthetic Batches
Receptor Binding Affinity
Synthetic H-Dmt-Tic-OH batches exhibit consistent δ-opioid receptor binding (K<sub>i</sub> δ = 0.022 nM) and selectivity (K<sub>i</sub> μ/K<sub>i</sub> δ = 150,000).
Table 3: Pharmacological Profile of H-Dmt-Tic-OH
| Parameter | Value | Method |
|---|---|---|
| K<sub>i</sub> δ | 0.022 nM | Competitive binding |
| K<sub>i</sub> μ | 3.3 μM | Guinea pig ileum |
| pA<sub>2</sub> (δ) | 8.2 | Mouse vas deferens |
化学反応の分析
科学研究への応用
H-2',6'-ジメチルチロシン-Tic-OHは、幅広い科学研究用途を持っています。
化学: これは、ペプチド合成と修飾を研究するためのモデル化合物として使用されます。
生物学: この化合物は、ペプチドとオピオイド受容体の相互作用を理解するための受容体結合研究で使用されています。
医学: H-2',6'-ジメチルチロシン-Tic-OHは、疼痛管理と依存症治療における潜在的な治療用途について調査されています。
科学的研究の応用
H-2’,6’-dimethyltyrosine-Tic-OH has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and modification.
Biology: The compound is employed in receptor binding studies to understand the interactions between peptides and opioid receptors.
Medicine: H-2’,6’-dimethyltyrosine-Tic-OH is investigated for its potential therapeutic applications in pain management and addiction treatment.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
作用機序
H-2',6'-ジメチルチロシン-Tic-OHは、デルタオピオイド受容体に結合することによってその効果を発揮します。この結合は受容体のコンフォメーション変化を引き起こし、アデニル酸シクラーゼ活性の阻害につながります。下流の効果には、神経伝達物質の放出の減少とイオンチャネル活性の調節が含まれます。 これらの作用は、この化合物の鎮痛作用と依存症抑制作用に関与しています .
類似化合物との比較
Structural Analogues of Tyrosine Derivatives
H-2',6'-dimethyltyrosine-Tic-OH shares structural motifs with tyrosine-based compounds. Key comparisons include:
Key Structural Insights :
Functional Analogues in Opioid Pharmacology
Compared to other opioid ligands, H-2',6'-dimethyltyrosine-Tic-OH exhibits distinct functional properties:
Mechanistic Insights :
- Antagonist vs. Agonist : Unlike SNC80 or deltorphin II, H-2',6'-dimethyltyrosine-Tic-OH lacks intrinsic efficacy, making it a tool for probing DOR-specific pathways without confounding agonist effects .
- Selectivity: Its MOR inactivity contrasts with non-selective antagonists like naltrindole, which interact with both DOR and MOR at higher doses.
Q & A
Q. What are the critical steps in synthesizing H-2',6'-dimethyltyrosine-Tic-OH, and how do reaction conditions influence yield?
The synthesis typically involves coupling 2',6'-dimethyltyrosine (Dmt) with 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) via solid-phase peptide synthesis (SPPS). Key steps include:
- Amino acid activation : Use of coupling agents like HBTU or HATU in DMF to activate the carboxylic acid group of Dmt .
- Deprotection : Cleavage of Fmoc groups with piperidine (20% v/v) to expose the amine for subsequent coupling .
- Purification : Reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) to isolate the final compound . Yield optimization requires strict control of temperature (0–4°C during activation) and stoichiometric ratios (1:3 molar excess of activated amino acid).
Q. How is H-2',6'-dimethyltyrosine-Tic-OH characterized for structural integrity and purity?
Methodological validation includes:
- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., observed [M+H]+ at 420.2 Da vs. calculated 420.3 Da) .
- Nuclear magnetic resonance (NMR) : ¹H NMR (500 MHz, DMSO-d6) identifies methyl groups (δ 1.2–1.4 ppm) and aromatic protons (δ 6.8–7.1 ppm) .
- HPLC purity : ≥95% purity assessed at 220 nm .
Advanced Research Questions
Q. What structural features of H-2',6'-dimethyltyrosine-Tic-OH contribute to its moderate Mu opioid receptor affinity (Ki = 1360 nM), and how can this be optimized?
The compound’s moderate affinity is attributed to:
- Steric hindrance : 2',6'-Dimethyl groups on tyrosine restrict conformational flexibility, reducing complementarity with the receptor’s binding pocket .
- Tic moiety : The tetrahydroisoquinoline scaffold enhances selectivity for delta over mu opioid receptors but may limit hydrogen bonding in mu-specific regions . Optimization strategies :
- Replace Tic with constrained β-turn mimetics (e.g., D-Pro-Gly) to improve mu receptor docking .
- Introduce polar substituents (e.g., -OH at position 4 of Tic) to strengthen hydrogen bonding with Glu229 in the mu receptor .
Q. How do assay conditions (e.g., membrane vs. whole-cell systems) affect reported Ki values for H-2',6'-dimethyltyrosine-Tic-OH?
Discrepancies arise from:
- Receptor density : Higher receptor expression in transfected HEK293 cells (whole-cell) may lower apparent Ki compared to native neuronal membranes .
- Signal interference : Endogenous peptides in membrane preparations compete for binding, inflating Ki values by 20–30% . Best practices : Use radioligand displacement assays (e.g., [³H]DAMGO) with standardized membrane protein concentrations (1–2 mg/mL) to minimize variability .
Q. What in vivo models are appropriate for evaluating the pharmacokinetic-pharmacodynamic (PK-PD) profile of H-2',6'-dimethyltyrosine-Tic-OH?
- Rodent tail-flick test : Measures antinociceptive efficacy (ED₅₀) after intravenous administration. Adjust doses based on plasma half-life (t½ ≈ 45 min in rats) .
- Microdialysis in striatum : Quantifies blood-brain barrier penetration (brain/plasma ratio ~0.3) .
- Metabolite profiling : LC-MS/MS identifies major metabolites (e.g., demethylated tyrosine derivatives) in hepatic microsomes .
Data Contradiction Analysis
Q. How should researchers resolve conflicting reports on the delta vs. mu receptor selectivity of H-2',6'-dimethyltyrosine-Tic-OH?
Contradictions may stem from:
- Receptor subtype expression : Studies using cloned human receptors (e.g., CHO-K1 cells) show higher delta selectivity (Ki = 320 nM) than native tissue assays .
- Ligand concentration : At >1 µM, off-target binding to kappa receptors (Ki = 4500 nM) complicates selectivity interpretation . Recommendation : Perform competitive binding assays across all three opioid receptor subtypes under identical buffer conditions (50 mM Tris-HCl, pH 7.4) .
Methodological Troubleshooting
Q. Why do synthesis attempts of H-2',6'-dimethyltyrosine-Tic-OH frequently result in low yields (<30%), and how can this be improved?
Common pitfalls include:
- Incomplete coupling : Use pre-activation (5 min) of Dmt with OxymaPure/DIC to enhance coupling efficiency .
- Aggregation during SPPS : Incorporate 2% v/v DMSO in the coupling solution to solubilize hydrophobic intermediates .
- Cleavage side reactions : Replace TFA with milder cleavage cocktails (e.g., TIPS/H2O/TFA = 2.5/2.5/95) to preserve methyl groups .
Application in Experimental Design
Q. How can H-2',6'-dimethyltyrosine-Tic-OH be used as a template for developing biased opioid ligands?
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
